Head-to-Head pKa Value Comparison: AFPBA vs. AAPBA
AFPBA exhibits a significantly lower acid dissociation constant (pKa) than its non-fluorinated analog, 3-acrylamidophenylboronic acid (AAPBA), directly impacting its ionization state at physiological pH [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 7.2 |
| Comparator Or Baseline | 3-acrylamidophenylboronic acid (AAPBA) with pKa = 8.2 |
| Quantified Difference | ΔpKa = -1.0 unit. This represents a 10-fold increase in the concentration of the active boronate anion at pH 7.4 for AFPBA compared to AAPBA. |
| Conditions | Determined and cited in the context of photonic nanochain glucose sensor development. |
Why This Matters
A lower pKa ensures a higher population of the active boronate anion at physiological pH (7.4), which is the prerequisite for glucose binding and hydrogel crosslinking, directly dictating sensor sensitivity and drug release kinetics.
- [1] Wang, Y.; et al. Photonic Nanochains for Continuous Glucose Monitoring in Physiological Environment. Nanomaterials 2024, 14 (11), 964. DOI: 10.3390/nano14110964. View Source
